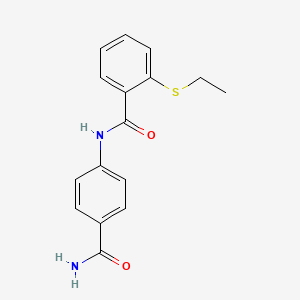![molecular formula C24H26FNO3S B14959581 2-{(1E)-5-fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-inden-3-yl}-N-(3-methoxypropyl)acetamide](/img/structure/B14959581.png)
2-{(1E)-5-fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-inden-3-yl}-N-(3-methoxypropyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{(1E)-5-fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-inden-3-yl}-N-(3-methoxypropyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorinated indene core, a methylsulfinyl benzylidene moiety, and a methoxypropyl acetamide group. Its intricate molecular architecture suggests it may have interesting chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(1E)-5-fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-inden-3-yl}-N-(3-methoxypropyl)acetamide typically involves multiple steps, including the formation of the indene core, the introduction of the fluorine atom, and the attachment of the benzylidene and acetamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2-{(1E)-5-fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-inden-3-yl}-N-(3-methoxypropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone.
Reduction: The benzylidene moiety can be reduced to a benzyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfinyl group would yield a sulfone derivative, while reduction of the benzylidene moiety would produce a benzyl-substituted compound.
Applications De Recherche Scientifique
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Exploring its use as a lead compound for drug development.
Mécanisme D'action
The mechanism of action of 2-{(1E)-5-fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-inden-3-yl}-N-(3-methoxypropyl)acetamide is not well-documented. its molecular structure suggests it could interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. Further research is needed to elucidate the exact pathways and targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{(1E)-5-fluoro-2-methyl-1-[4-(methylthio)benzylidene]-1H-inden-3-yl}-N-(3-methoxypropyl)acetamide: Similar structure but with a methylthio group instead of a methylsulfinyl group.
2-{(1E)-5-fluoro-2-methyl-1-[4-(methylsulfonyl)benzylidene]-1H-inden-3-yl}-N-(3-methoxypropyl)acetamide: Similar structure but with a methylsulfonyl group instead of a methylsulfinyl group.
Uniqueness
The presence of the methylsulfinyl group in 2-{(1E)-5-fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-inden-3-yl}-N-(3-methoxypropyl)acetamide may confer unique chemical reactivity and biological activity compared to its analogs. This could make it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C24H26FNO3S |
|---|---|
Poids moléculaire |
427.5 g/mol |
Nom IUPAC |
2-[(3E)-6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]-N-(3-methoxypropyl)acetamide |
InChI |
InChI=1S/C24H26FNO3S/c1-16-21(13-17-5-8-19(9-6-17)30(3)28)20-10-7-18(25)14-23(20)22(16)15-24(27)26-11-4-12-29-2/h5-10,13-14H,4,11-12,15H2,1-3H3,(H,26,27)/b21-13+ |
Clé InChI |
LNMCXKHWVCSUJG-FYJGNVAPSA-N |
SMILES isomérique |
CC\1=C(C2=C(/C1=C/C3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)NCCCOC |
SMILES canonique |
CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)NCCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-methoxybenzyl)-2-[(3-methylbutyl)sulfonyl]benzamide](/img/structure/B14959498.png)
![3-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-6H-benzo[c]chromen-6-one](/img/structure/B14959501.png)
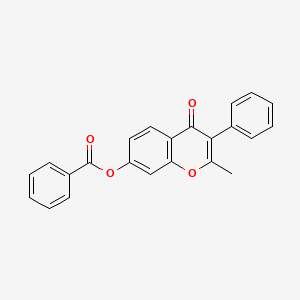
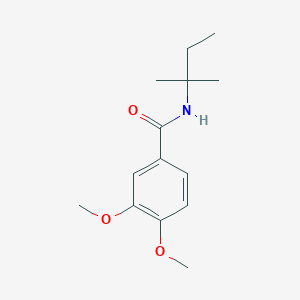
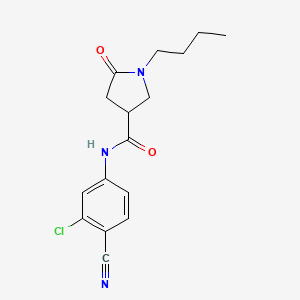
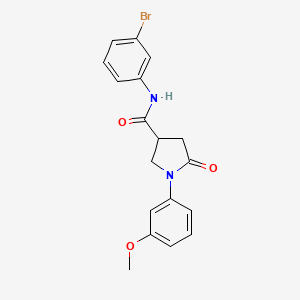
![methyl 4-({[3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate](/img/structure/B14959525.png)
![4-{[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}piperazin-2-one](/img/structure/B14959534.png)
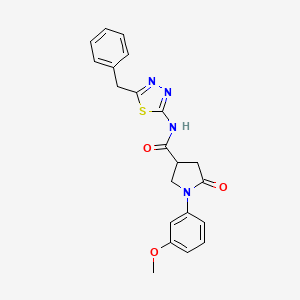
![2-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B14959550.png)
![7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromene-5-thione](/img/structure/B14959555.png)
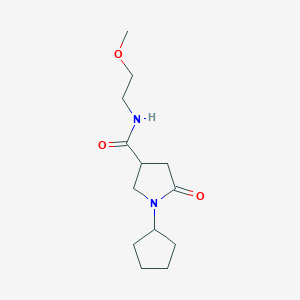
![1-butyl-N-{4-[(2,3-dichlorophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B14959567.png)
